![molecular formula C9H15NO3 B13438266 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide is an organic compound that features a dioxolane ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol.
Amide Formation: The amide bond is formed by reacting the dioxolane derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dioxolane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The dioxolane ring and amide group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-dioxolane: Shares the dioxolane ring but lacks the amide group.
N-methylprop-2-enamide: Contains the amide group but lacks the dioxolane ring.
Uniqueness
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide is unique due to the presence of both the dioxolane ring and the amide group, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C9H15NO3/c1-7(2)8(11)10-6-9(3)12-4-5-13-9/h1,4-6H2,2-3H3,(H,10,11) |
InChI Key |
PPWVOSNIHGLULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


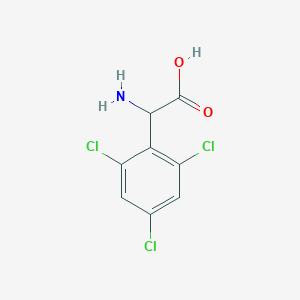
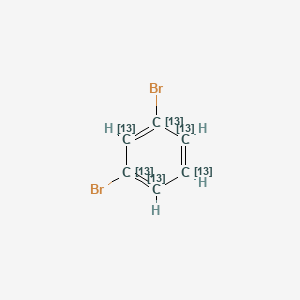
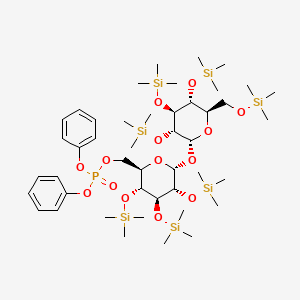
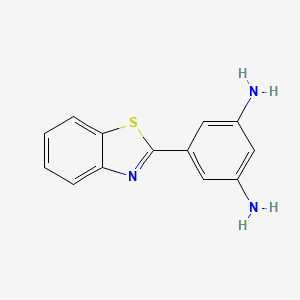
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

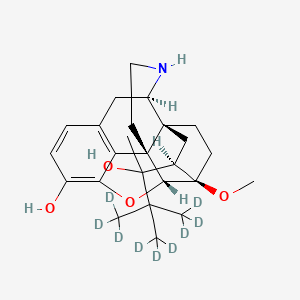
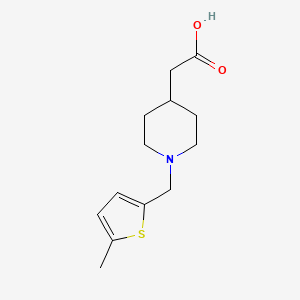
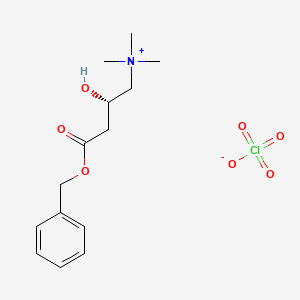
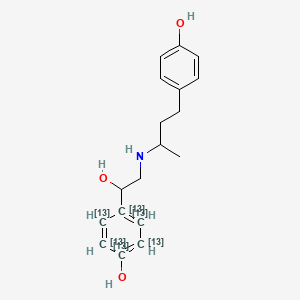
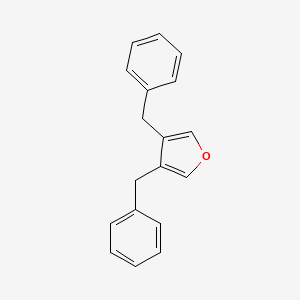

![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
